![molecular formula C18H17N3O5 B3612669 N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3612669.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide
Vue d'ensemble
Description
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to changes in gene expression and ultimately affect cell growth and division. By inhibiting HDAC, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, which is the formation of new blood vessels that can supply nutrients to cancer cells. Additionally, this compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. It has also shown good bioavailability and can cross the blood-brain barrier, making it a potential candidate for neurological research. One limitation is that this compound can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide. One area of interest is its potential use in combination with other cancer therapies to enhance their effectiveness. Another potential direction is the development of this compound derivatives with improved pharmacological properties. Additionally, this compound could be further studied for its potential uses in neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its inhibition of HDAC activity makes it a potential candidate for cancer therapy and neurological research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Applications De Recherche Scientifique
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. It has been shown to have significant anti-cancer properties, particularly against breast cancer cells.
Propriétés
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17(13-5-7-14(8-6-13)21(24)25)19-16-4-2-1-3-15(16)18(23)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHPGIYVNAHRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.